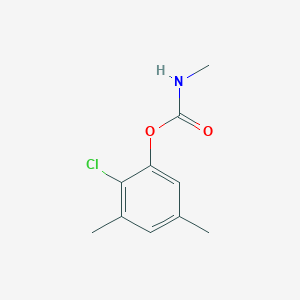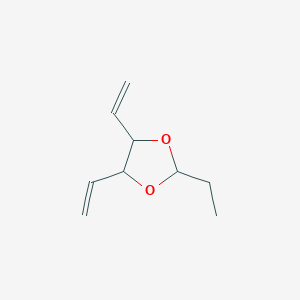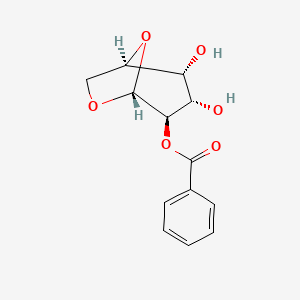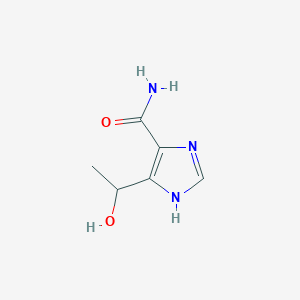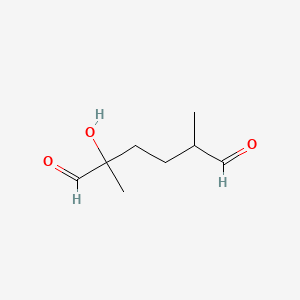
2-Hydroxy-2,5-dimethylhexanedial
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-2,5-dimethylhexanedial is an organic compound with the molecular formula C8H18O2. This compound is characterized by the presence of two hydroxyl groups (-OH) and two methyl groups (-CH3) attached to a hexane backbone. It is a versatile intermediate used in various chemical syntheses and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Hydroxy-2,5-dimethylhexanedial can be synthesized through several methods, including the hydrogenation of 2,5-dimethyl-2,5-hexanedione or the reduction of 2,5-dimethylhexanedioic acid. The reaction conditions typically involve the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas under pressure.
Industrial Production Methods: In an industrial setting, the compound is often produced through catalytic hydrogenation processes. The use of heteropoly acids as catalysts can also facilitate the dehydration of 2,5-dimethyl-2,5-hexanediol to form cyclic ethers via stereospecific intramolecular S_N2 mechanisms.
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-2,5-dimethylhexanedial undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Reactions with nitriles in concentrated sulfuric acid can yield Δ1-pyrrolines.
Major Products Formed:
Oxidation: The oxidation of this compound can produce dicarboxylic acids.
Reduction: Reduction reactions can yield alcohols or aldehydes.
Substitution: Substitution reactions can lead to the formation of heterocyclic compounds.
Scientific Research Applications
2-Hydroxy-2,5-dimethylhexanedial is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme mechanisms and metabolic pathways.
Industry: It is utilized in the production of polyethylene copolymers and rubbers.
Mechanism of Action
The mechanism by which 2-Hydroxy-2,5-dimethylhexanedial exerts its effects involves its interaction with molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding, while the methyl groups can influence the steric environment of the molecule. These interactions can affect enzyme activity and metabolic processes.
Comparison with Similar Compounds
1,2-Hexanediol
1,6-Hexanediol
2,5-Dimethyl-2,5-hexanediol
Properties
CAS No. |
6970-59-8 |
|---|---|
Molecular Formula |
C8H14O3 |
Molecular Weight |
158.19 g/mol |
IUPAC Name |
2-hydroxy-2,5-dimethylhexanedial |
InChI |
InChI=1S/C8H14O3/c1-7(5-9)3-4-8(2,11)6-10/h5-7,11H,3-4H2,1-2H3 |
InChI Key |
JOOQERIABREPQT-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC(C)(C=O)O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


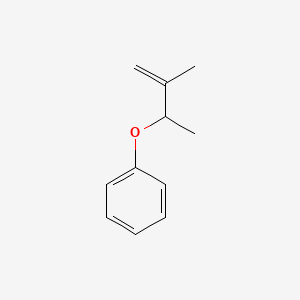
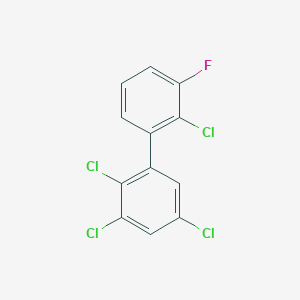
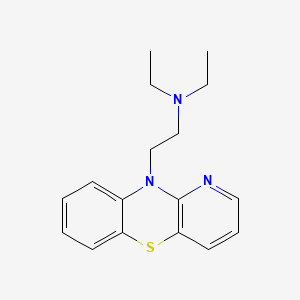
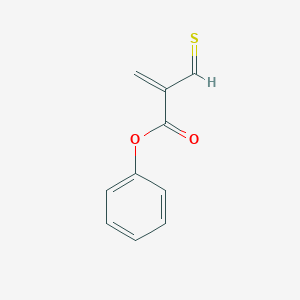
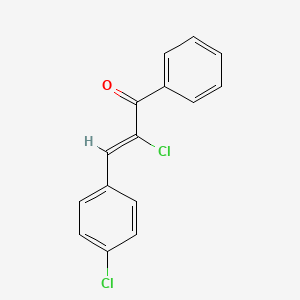
![6-Bromo-1,4,4-trimethyl-1H-benzo[D][1,3]oxazine-2(4H)-thione](/img/structure/B15349600.png)
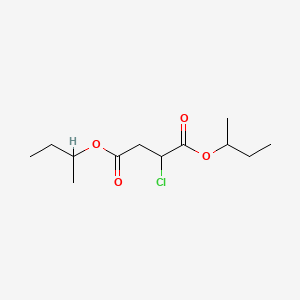
![N-[4-(aminooxymethyl)pyridin-2-yl]acetamide](/img/structure/B15349605.png)

